Brd4 D1-IN-1
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Overview
Description
Brd4 D1-IN-1 is a selective inhibitor of the bromodomain-containing protein 4 (BRD4), specifically targeting the first bromodomain (D1). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in scientific research, particularly in the fields of cancer and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brd4 D1-IN-1 involves a structure-based design approach, utilizing 1,4,5-trisubstituted imidazoles. The synthetic route typically includes the following steps:
Formation of the imidazole core: This involves the reaction of appropriate aldehydes and amines under acidic conditions to form the imidazole ring.
Substitution reactions: The imidazole core is then subjected to various substitution reactions to introduce the desired substituents at the 1, 4, and 5 positions.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Brd4 D1-IN-1 primarily undergoes substitution reactions during its synthesis. Additionally, it can participate in:
Oxidation: Under specific conditions, the compound can undergo oxidation reactions, although this is less common.
Reduction: Similar to oxidation, reduction reactions can occur but are not typical for this compound.
Substitution: This is the most common type of reaction, particularly during the synthesis process.
Common Reagents and Conditions
Aldehydes and amines: Used in the formation of the imidazole core.
Acidic conditions: Often required for the initial ring formation.
Substituents: Various reagents are used to introduce substituents at specific positions on the imidazole ring.
Major Products Formed
The major product formed from these reactions is this compound itself, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .
Scientific Research Applications
Brd4 D1-IN-1 has a wide range of applications in scientific research:
Cancer Research: It has been shown to inhibit the proliferation of cancer cells by targeting BRD4, which is involved in the regulation of oncogenes such as c-Myc.
Inflammation: The compound has demonstrated potential in reducing inflammation by downregulating pro-inflammatory cytokines like IL-8.
Epigenetics: As a chemical probe, this compound is used to study the role of BRD4 in gene regulation and chromatin remodeling.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRD4.
Mechanism of Action
Brd4 D1-IN-1 exerts its effects by selectively binding to the first bromodomain (D1) of BRD4. This binding prevents BRD4 from recognizing acetylated lysine residues on histone tails, thereby inhibiting its role in gene transcription regulation. The inhibition of BRD4 leads to the downregulation of oncogenes and pro-inflammatory cytokines, making it a promising compound for cancer and inflammation research .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another well-known BRD4 inhibitor, but it targets both bromodomains (D1 and D2) of BRD4.
OTX015: Similar to JQ1, it inhibits both bromodomains of BRD4.
dBET1: A PROTAC (proteolysis targeting chimera) that induces the degradation of BRD4.
Uniqueness of Brd4 D1-IN-1
This compound is unique in its high selectivity for the first bromodomain (D1) of BRD4, with over 500-fold selectivity against BRD2 D1 and BRD4 D2. This high selectivity makes it a valuable tool for studying the specific functions of BRD4 D1 without affecting other bromodomains .
Properties
Molecular Formula |
C32H37F3N6O |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(3S)-3-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C32H37F3N6O/c1-21(2)24-7-6-22(3)28(18-24)42-31-36-14-12-27(38-31)30-29(23-8-10-25(11-9-23)32(33,34)35)37-20-41(30)26-13-15-40(19-26)17-16-39(4)5/h6-12,14,18,20-21,26H,13,15-17,19H2,1-5H3/t26-/m0/s1 |
InChI Key |
DVEBRKLPVWPNPS-SANMLTNESA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3[C@H]4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(C4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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